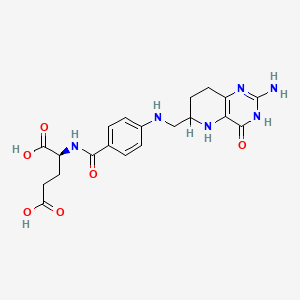
5,6,7,8-Tetrahydro-8-deazafolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-8-deazafolic acid is a synthetic analogue of folic acid, which plays a crucial role in one-carbon metabolism involving DNA biosynthesis. This compound is structurally similar to tetrahydrofolate, a biologically active cofactor essential for various enzymatic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-8-deazafolic acid typically involves starting from pterin analogues and aromatic amines. A novel method includes the use of an aziridine intermediate, which allows for the construction of the tetrahydrofolate skeleton efficiently. This method avoids the byproducts of carbon-nitrogen bond hydrogenolysis seen in traditional synthetic strategies .
Industrial Production Methods: Industrial production methods for this compound often involve the selective crystallization of diastereoisomeric mixtures. For example, adding an acid to an aqueous solution of an alkali metal salt of 5,6,7,8-tetrahydrofolic acid at controlled temperatures can yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-8-deazafolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include catalytic hydrogenation agents and solvents like anhydrous ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in different scientific and industrial applications .
Scientific Research Applications
5,6,7,8-Tetrahydro-8-deazafolic acid has a wide range of applications in scientific research. It is used as an inhibitor of folate-dependent enzymes, making it valuable in chemotherapy for cancer treatment. The compound also plays a role in the study of one-carbon metabolism and DNA biosynthesis .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-8-deazafolic acid involves its interaction with folate-dependent enzymes. It inhibits enzymes like thymidine synthase and methionine synthase, disrupting DNA synthesis and cell proliferation. This makes it an effective agent in cancer therapy .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include tetrahydrofolate, tetrahydroaminopterin, and various other folate analogues. These compounds share structural similarities but differ in their specific applications and effectiveness .
Uniqueness: What sets 5,6,7,8-Tetrahydro-8-deazafolic acid apart is its ability to inhibit multiple folate-dependent enzymes simultaneously, making it a potent agent in chemotherapy. Its unique structure also allows for more efficient synthesis and fewer byproducts compared to other folate analogues .
Properties
CAS No. |
51989-29-8 |
|---|---|
Molecular Formula |
C20H24N6O6 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H24N6O6/c21-20-25-13-6-5-12(23-16(13)18(30)26-20)9-22-11-3-1-10(2-4-11)17(29)24-14(19(31)32)7-8-15(27)28/h1-4,12,14,22-23H,5-9H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,25,26,30)/t12?,14-/m0/s1 |
InChI Key |
HLQVKHILGYCUSU-PYMCNQPYSA-N |
Isomeric SMILES |
C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC2=C(C(=O)NC(=N2)N)NC1CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


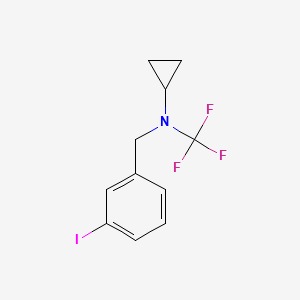
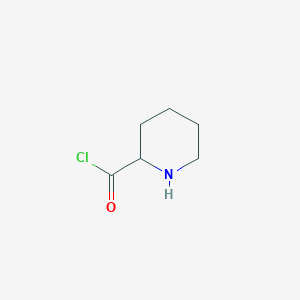
![2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B13958028.png)
![2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)
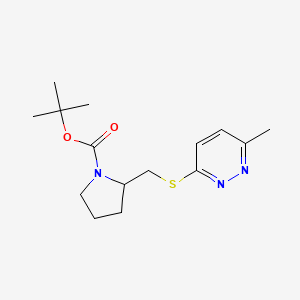


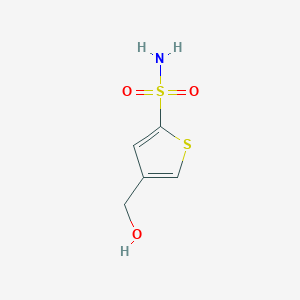
![benzyl 2-((2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)pyrrolidine-1-carboxylate](/img/structure/B13958058.png)
![Benzyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B13958064.png)
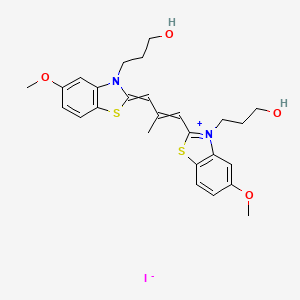
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13958077.png)
![2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one](/img/structure/B13958091.png)
![2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid](/img/structure/B13958106.png)
